Arabinofuranosyluracil
Description
Historical Context and Discovery of Arabinofuranosyluracil (Ara-U)
The discovery of this compound (Ara-U) is rooted in the exploration of natural products from marine organisms. The compound was first isolated from the Caribbean sponge, Tectitethya crypta. medchemexpress.com This discovery was part of a broader scientific interest in marine natural products which led to the identification of related arabinose-containing nucleosides, ara-A (Vidarabine) and ara-C (Cytarabine), that became foundational antiviral and anticancer drugs. researchgate.net
Beyond its natural origins, Ara-U is also known as a primary and inactive metabolite of the widely used chemotherapy drug Cytarabine (B982) (ara-C). caymanchem.com This metabolic relationship is a key aspect of its historical context in medicine. While Ara-U itself has limited biological activity, its chemical scaffold has served as a crucial starting point for the development of more potent therapeutic agents.
The timeline of research into Ara-U derivatives gained significant momentum in the 1960s and 1970s with the development of compounds like 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU). nih.govbenthamscience.com This period marked the beginning of extensive investigations into the therapeutic potential of modified Ara-U structures, a trend that continues today.
| Key Milestone | Description | Reference(s) |
| Natural Discovery | Isolated from the Caribbean sponge Tectitethya crypta. | medchemexpress.com |
| Metabolic Link | Identified as a primary metabolite of the anticancer drug Cytarabine (ara-C). | caymanchem.com |
| Derivative Development | Development of FMAU, an important derivative, began in the 1960s-1970s as an antiviral agent. | nih.govbenthamscience.com |
| Further Derivatives | Clevudine (L-FMAU) was later discovered through academic and industrial collaboration as a potent antiviral. | nih.gov |
Significance of Nucleoside Analogs in Biochemical and Medicinal Chemistry
Nucleoside analogs are synthetic compounds that structurally mimic natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govnumberanalytics.comnumberanalytics.com This structural similarity allows them to be recognized and processed by cellular machinery, making them a cornerstone of medicinal chemistry with a long and successful history in drug development. nih.gov Their importance stems from their ability to intervene in critical biological processes, particularly in the fields of virology and oncology. frontiersin.orgbeilstein-journals.org
These compounds are essentially prodrugs, meaning they require intracellular chemical modification, typically sequential phosphorylation, to become active. mdpi.com The modifications to the natural nucleoside structure can be broadly categorized into changes to the sugar moiety or the nucleobase. acs.org These alterations are key to their therapeutic effect, conferring properties that disrupt pathological processes while aiming to minimize effects on healthy cells.
The mechanism of action for nucleoside analogs is centered on their ability to act as "impostors" or antimetabolites. mdpi.com Because they resemble endogenous nucleosides, they are taken up by cells and recognized by cellular or viral enzymes. nih.govmdpi.com Once inside the cell, they are phosphorylated to their active triphosphate forms. mdpi.com
These activated analogs can then interfere with nucleic acid metabolism in several ways:
Enzyme Inhibition: The triphosphate analogs can competitively inhibit key enzymes essential for DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase. mdpi.com For example, the triphosphate form of Ara-U (ara-UTP) has been shown to strongly inhibit RNA-directed DNA polymerase and DNA polymerase α. aacrjournals.org
Chain Termination: They can be incorporated into growing DNA or RNA chains by polymerases. However, due to their modified structure (e.g., lack of a 3'-hydroxyl group), they prevent further chain elongation, effectively terminating the replication process. nih.govmdpi.com
Induction of Damage: Incorporation of these analogs can lead to the formation of unstable or dysfunctional nucleic acids, triggering cellular damage and apoptosis (programmed cell death). mdpi.com
This ability to disrupt nucleic acid synthesis makes nucleoside analogs highly effective agents against rapidly proliferating cells, such as cancer cells, and viruses that rely on the host cell's machinery for replication. frontiersin.org
Overview of Research Trajectories for this compound and its Derivatives
The research journey for Ara-U and its derivatives has been dynamic, evolving from initial antiviral applications to roles in cancer diagnostics.
Initially, research focused on developing derivatives with antiviral properties. One of the most studied derivatives, FMAU, was first developed as a potential treatment for herpes simplex virus (HSV) infections. nih.govbenthamscience.com However, it was withdrawn from clinical trials due to patient neurotoxicity. nih.gov This setback did not end its story; instead, research pivoted. FMAU, when radiolabeled with isotopes like ¹⁸F, was repurposed as a positron emission tomography (PET) imaging agent to visualize tumor cell proliferation. nih.govbenthamscience.comsnmjournals.org
Another significant derivative, Clevudine (L-FMAU), emerged as a potent agent against the hepatitis B virus (HBV) and Epstein-Barr virus (EBV). nih.gov Unlike its D-enantiomer, L-FMAU showed strong anti-HBV activity without significant cytotoxicity. acs.org
Research has also explored a variety of other modifications to the basic Ara-U structure to fine-tune its activity and specificity. Studies have investigated:
5-Alkyl Derivatives: Compounds like arabinosylthymine (5-methyl-araU) and 5-ethyl-araU were found to have significant anti-herpesviral activity. asm.orgnih.gov
Purine (B94841) Analogs: The arabinose sugar from Ara-U was combined with purine bases, leading to the synthesis of compounds with moderate anti-HBV activity. acs.orgnih.gov
5-Phenyl and 5-Benzyluracil Derivatives: These were synthesized and evaluated as potential inhibitors of thymidylate synthase, an important enzyme in nucleotide synthesis. tandfonline.com
The ongoing research into Ara-U derivatives, including the development of more efficient synthesis methods for radiolabeled versions, highlights the compound's enduring importance as a scaffold for creating novel therapeutic and diagnostic agents. snmjournals.org
| Ara-U Derivative | Primary Research Application | Key Finding | Reference(s) |
| FMAU (D-form) | Antiviral (HSV), PET Imaging | Initially an antiviral, now a PET tracer for cancer imaging due to toxicity. | nih.govbenthamscience.com |
| Clevudine (L-FMAU) | Antiviral (HBV, EBV) | Potent antiviral activity with lower toxicity compared to the D-form. | nih.govacs.org |
| Arabinosylthymine | Antiviral (HSV) | The most active among tested 5-alkyl derivatives against HSV. | asm.org |
| 5-Ethyl-araU | Antiviral (HSV) | Showed activity comparable to the reference drug Idoxuridine against HSV type 1. | asm.org |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | Antiviral (HBV) | A purine derivative exhibiting good in vitro anti-HBV activity. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861595 | |
| Record name | 1-Pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40436-51-9, 3083-77-0, 58-96-8 | |
| Record name | Uridine-5-d | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spongouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | uridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
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Synthesis Methodologies and Derivatization Strategies of Arabinofuranosyluracil
Stereoselective Synthesis Approaches for Arabinofuranosyluracil
Achieving the correct stereochemistry at the anomeric carbon (C1') is paramount in nucleoside synthesis. For this compound, this means obtaining the β-anomer, which mimics the natural configuration of nucleosides. Several strategies have been developed to this end.
N-Glycosylation Techniques with Pyrimidine (B1678525) Bases
A prevalent method for constructing the crucial N-glycosidic bond is the coupling of a protected arabinofuranosyl donor with a silylated pyrimidine base, such as uracil (B121893). nih.govnih.gov In this approach, the hydroxyl groups of the uracil base are protected with trimethylsilyl (B98337) (TMS) groups to enhance their reactivity and solubility. nih.govnih.gov The silylated uracil is then reacted with a protected arabinose derivative, often a 1-bromo or 1-O-acetyl/benzoyl sugar.
For instance, the glycosylation of 2,4-bis-O-(trimethylsilyl)-pyrimidine bases with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-1-bromo-α-D-arabinose has been reported to yield the corresponding β-arabinofuranosyluracil derivative with high yield and a favorable anomeric (β/α) ratio. nih.govnih.gov The choice of solvent can influence the stereoselectivity of the reaction; solvents such as acetonitrile (B52724) (MeCN) or 1,2-dichloroethane (B1671644) (CH₂Cl-CH₂Cl) are commonly used. nih.govnih.govoup.com Lewis acids like SnCl₄ are often employed as catalysts to facilitate the condensation. bibliotekanauki.pl However, the catalyst concentration can be critical, as an excess of SnCl₄ has been observed to favor the formation of the undesired N3-isomer. bibliotekanauki.pl Another approach involves the use of thioglycoside donors activated by N-bromosuccinimide (NBS), which has been shown to produce 1,2-cis-N-glycosides, including β-D-arabinofuranosyl uracil derivatives, with good selectivity. google.com
Table 1: N-Glycosylation Reaction Conditions and Outcomes
| Arabinose Donor | Pyrimidine Base | Catalyst/Promoter | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| 2-deoxy-2-fluoro-3,5-di-O-benzoyl-1-bromo-α-D-arabinose | 2,4-bis-O-(trimethylsilyl)-uracil | None specified | MeCN or CH₂Cl-CH₂Cl | High yield and favorable β/α anomeric ratio. nih.govnih.gov | nih.govnih.gov |
| 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine | SnCl₄ | Not specified | N3-isomer formed with excess catalyst. bibliotekanauki.pl | bibliotekanauki.pl |
Anomeric Radical Generation and C-C Bond Formation
A novel method for creating C-branched nucleosides involves the generation of a radical at the anomeric center. This strategy has been applied to the stereoselective synthesis of 1'-C-carbon-substituted (arabinofuranosyl)uracil nucleosides. nih.gov The process is initiated by the transformation of a C-2' radical into a nucleoside anomeric radical through a 1,2-acyloxy migration. nih.gov This anomeric radical can then react with a radical acceptor, such as an alkene, to form a C-C bond at the 1'-position. For example, the reaction of a 2'-bromo-pivaloyloxylated uridine (B1682114) derivative with allyl(tributyl)tin and a radical initiator (AIBN) leads to the formation of the 1'-C-allyl-arabinofuranosyl derivative stereoselectively as the β-anomer. nih.gov This approach is unique as it reverses the typical migration pathway observed in carbohydrate systems. nih.gov
Synthesis from Anhydronucleoside Derivatives
Anhydronucleosides, which contain an additional covalent bond between the sugar and the base, are versatile intermediates for the synthesis of arabinonucleosides. Specifically, 2,2'-anhydrouridine (B559692) and its derivatives can be converted into C2-substituted this compound derivatives. bibliotekanauki.pl The cleavage of the anhydro bridge by nucleophiles attacks the C2 position of the uracil ring, with the concomitant formation of the 2'-hydroxyl group in the arabino (β) configuration. For example, treatment of 2,2'-anhydrouridine with aqueous base can yield this compound. bibliotekanauki.pl This strategy is also used to introduce substituents at the C2 position. bibliotekanauki.pl
Furthermore, 5-substituted 2,2'-anhydrothis compound derivatives can be synthesized from arabinoaminooxazoline, which reacts with α-(bromomethyl)acrylate derivatives. oup.com The resulting adduct undergoes cyclization catalyzed by bases like potassium tert-butoxide or sodium methoxide (B1231860) to form the anhydro-nucleoside. oup.com This intermediate is valuable for producing various 5-substituted uracil nucleosides. oup.com
Synthesis of Substituted this compound Derivatives
Modification of the uracil base, particularly at the 5-position, is a common strategy to alter the biological activity of nucleoside analogs.
Halogenation at the 5-Position (e.g., 5-fluoro, 5-bromo, 5-iodo)
Direct halogenation of this compound is a straightforward method for introducing halogen atoms at the C5 position of the pyrimidine ring. google.com
5-Bromo and 5-Chloro Derivatives : 1-β-D-arabinofuranosyl-5-bromouracil can be prepared by reacting this compound with bromine water. google.com Similarly, 5-chloro derivatives can be synthesized. google.com An alternative method involves the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of sodium azide; this reaction proceeds through a 5-halo-6-azido-5,6-dihydro intermediate. researchgate.net The synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-5-bromo-1-β-D-arabinofuranosyluracil ([¹⁸F]-FBAU) and its 5-chloro analogue ([¹⁸F]-FCAU) has also been accomplished for applications in PET imaging. nih.gov
5-Iodo Derivatives : 5-Iodothis compound can be synthesized by heating this compound with iodine and nitric acid in chloroform. google.com Another route involves the coupling of (trimethylsilyl)acetylene with a protected 5-iodo-arabinofuranosyluracil, followed by further transformations to yield 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU). nih.gov The synthesis of 5-[¹²⁵I]iodoarabinosyl uridine has also been reported, starting from commercially available uridine. nih.gov
5-Fluoro Derivatives : The synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil ([¹⁸F]-FFAU) has been developed. nih.gov The method involves coupling a protected 5-fluorouracil (B62378) with a 2-deoxy-2-[¹⁸F]fluoro-arabinofuranosyl bromide intermediate. nih.gov
Table 2: Selected Halogenation Methods for this compound
| Target Compound | Starting Material | Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| 1-β-D-arabinofuranosyl-5-bromouracil | 1-β-D-arabinofuranosyluracil | Bromine water | Aqueous solution | google.com |
| 1-β-D-arabinofuranosyl-5-iodouracil | 1-β-D-arabinofuranosyluracil | Iodine, Nitric acid, Chloroform | Gentle reflux | google.com |
| 5-Haloarabinouridines (Cl, Br, I) | Arabinouridine | NCS or NBS or ICl, Sodium azide | 25–45 °C | researchgate.net |
Alkyl and Alkenyl Substitutions at the 5-Position
The introduction of alkyl and alkenyl groups at the C5 position has been explored to modulate antiviral activity.
5-Alkyl Derivatives : A range of 5-alkyl (ethyl, propyl, isopropyl, butyl) analogues of this compound have been synthesized. bibliotekanauki.plnih.gov A common route is the Lewis acid-catalyzed condensation of a 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. bibliotekanauki.plnih.gov The resulting protected nucleosides are then debenzylated to yield the final products. bibliotekanauki.pl For example, 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) has been synthesized and studied for its biological effects. capes.gov.br
5-Alkenyl Derivatives : 5-Allyl-arabinofuranosyluracil has been prepared by reacting the 5-chloromercuri derivative of this compound with allyl chloride in the presence of a palladium catalyst (Li₂PdCl₄). bibliotekanauki.plnih.gov The resulting 5-allyl derivative can be subsequently reduced to the corresponding 5-propyl analogue. bibliotekanauki.plnih.gov The synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracils bearing a vinyl or 2-halovinyl group at the C5 position has also been achieved, demonstrating potent antiviral activity. nih.gov Another approach involves the halosulfonylation of 5-ethynyl-1-(β-D-arabinofuranosyl)uracil to create 5-(1-halo-2-sulfonylvinyl)uridine analogues. fiu.edu
Table 3: Synthesis of 5-Alkyl/Alkenyl this compound Derivatives
| Derivative Type | Synthetic Method | Key Reagents | Product Example | Reference |
|---|---|---|---|---|
| 5-Alkyl | Catalytic condensation | 5-alkyl-silylated uracil, protected arabinofuranosyl chloride, SnCl₄ | 5-Ethyl-araU, 5-Propyl-araU | bibliotekanauki.plnih.gov |
| 5-Alkenyl (Allyl) | Organometallic coupling | 5-Chloromercuri-araU, Allyl chloride, Li₂PdCl₄ | 5-Allyl-araU | bibliotekanauki.plnih.gov |
Incorporation of Reporter or Imaging Tags (e.g., ¹⁸F-labeling)
The development of radiolabeled nucleoside analogs, particularly those incorporating the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), has been a significant advancement for in vivo imaging with Positron Emission Tomography (PET). nih.gov The ¹⁸F isotope is favored due to its optimal half-life (109.77 minutes) and low positron energy (0.64 MeV), which allows for high-resolution PET images. nih.govacs.org The synthesis of ¹⁸F-labeled this compound derivatives, such as [¹⁸F]FAU, [¹⁸F]FMAU, and others, is crucial for their use as PET tracers to image processes like tumor cell proliferation and reporter gene expression. nih.govsnmjournals.org
Conventional synthesis of these tracers often involves multiple, complex steps that can result in low radiochemical yields. snmjournals.org To address these challenges, improved synthesis methods have been developed. One key strategy involves the coupling of an ¹⁸F-labeled sugar, 2-deoxy-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose ([¹⁸F]-sugar), with a silylated uracil derivative. snmjournals.orgsnmjournals.org This reaction is often facilitated by a Friedel-Crafts catalyst. snmjournals.org
The synthesis of various 2'-deoxy-2'-[¹⁸F]fluoro-1-β-d-arabinofuranosyluracil derivatives, including [¹⁸F]FPAU, [¹⁸F]FBrVAU, and [¹⁸F]FTMAU, has been achieved by coupling a 1-bromo-2-deoxy-2-fluoro sugar with the corresponding silylated uracil derivatives. acs.org Another approach involves the direct iodination of 2'-Fluoro-2'-deoxy-1-beta-d-arabinofuranosyluracil (FAU) with radioiodine to produce [*I]FIAU, or reacting a stannylated precursor, 5-trimethylstannyl-1-(2'-fluoro-2'deoxy-1-beta-d-arabinofuranosyl)uracil (FTAU), with radioiodine. nih.gov
The following table summarizes various ¹⁸F-labeled this compound derivatives and their significance as PET probes.
| Derivative | Full Name | Application |
| [¹⁸F]FAU | 2′-Deoxy-2′-[¹⁸F]fluoro-1-β-d-arabinofuranosyluracil | Evaluating tumor growth and studying FAU pharmacokinetics. nih.gov |
| [¹⁸F]FMAU | 2′-deoxy-2′-[¹⁸F]fluoro-5-methyl-1-β-d-arabinofuranosyluracil | Imaging cell proliferation in various carcinomas. acs.org |
| [¹⁸F]FFAU | 2′-deoxy-2′-[¹⁸F]fluoro-5-fluoro-1-β-d-arabinofuranosyluracil | Imaging HSV1-tk gene expression. nih.gov |
| [¹⁸F]FCAU | 2′-deoxy-2′-[¹⁸F]fluoro-5-chloro-1-β-d-arabinofuranosyluracil | Imaging HSV1-tk gene expression. nih.gov |
Prodrug Formulations and Lipophilicity Modifications
Prodrug strategies are widely employed to enhance the therapeutic properties of nucleoside analogs like this compound. nih.gov These strategies aim to improve oral bioavailability, metabolic stability, and cellular uptake. nih.govacs.org One common approach is the synthesis of 5'-amino acid ester prodrugs, which can enhance bioavailability and facilitate carrier-mediated transport into cells. acs.org For instance, a series of 5'-amino acid ester derivatives of cytarabine (B982) (ara-C), a related arabinofuranosyl nucleoside, were synthesized to improve its poor oral absorption. acs.org The 5'-valyl prodrug of ara-C demonstrated significantly increased oral bioavailability in rats. acs.org
Phosphoramidate (B1195095) prodrugs represent another important strategy. acs.org These prodrugs can bypass the initial, often rate-limiting, monophosphorylation step in the activation of nucleoside analogs. acs.org This approach has been shown to enhance the pharmacokinetic properties and cellular uptake of the parent nucleoside. acs.org
The table below outlines different prodrug strategies and their intended improvements.
| Prodrug Strategy | Modification | Intended Improvement |
| 5'-Amino Acid Esters | Esterification at the 5'-hydroxyl group with an amino acid. acs.orgacs.org | Improved oral bioavailability and carrier-mediated transport. acs.orgacs.org |
| Lipophilic Conjugation | Attachment of a lipid moiety, such as a fatty acid. researchgate.net | Enhanced lipophilicity, cellular uptake, and stability. researchgate.net |
| Phosphoramidates | Addition of an amino ester moiety via a P-N bond to a nucleoside aryl phosphate. acs.org | Bypassing rate-limiting monophosphorylation, enhanced pharmacokinetics. acs.org |
Development of Novel Synthesis Pathways and Improved Yields
One-Pot Synthesis Techniques
One-pot synthesis has emerged as a streamlined approach for producing these compounds. snmjournals.orgnih.gov This method simplifies the reaction process, reduces synthesis time, and can be more easily adapted for automated, cGMP-compliant radiosynthesis modules. google.comgoogle.comnih.gov A key development in this area is the use of a one-pot reaction for the synthesis of ¹⁸F-labeled this compound derivatives. snmjournals.org This process typically involves the radiosynthesis of an ¹⁸F-labeled sugar followed by its coupling with a silylated uracil base in the presence of a catalyst, all within a single reaction vessel. google.comgoogle.com This approach has been successfully used to synthesize a range of 5-substituted 2'-deoxy-2'-[¹⁸F]fluoro-arabinofuranosyluracil derivatives, including [¹⁸F]FAU, [¹⁸F]FMAU, [¹⁸F]FEAU, [¹⁸F]FFAU, [¹⁸F]FCAU, [¹⁸F]FBAU, and [¹⁸F]FIAU. snmjournals.orgnih.gov
Use of Specific Catalysts and Solvents in Derivatization
The choice of catalysts and solvents is critical in the synthesis of this compound derivatives, significantly impacting the reaction efficiency, yield, and stereoselectivity. snmjournals.orgsnmjournals.org
Solvents: The solvent plays a crucial role in the glycosylation reaction. Studies have explored various polar and nonpolar solvents to optimize the coupling conditions. snmjournals.org Nonpolar solvents have generally been found to be more suitable, providing higher yields of the desired β-anomer compared to the α-anomer. snmjournals.org Among the nonpolar solvents tested, 1,4-dioxane (B91453) was identified as superior to the previously used 1,2-dichloroethane. nih.govsnmjournals.org Not only did 1,4-dioxane lead to a better β/α anomer ratio, but it is also less toxic, which is a significant advantage for the clinical translation of these PET tracers. nih.govsnmjournals.org
The following table compares the effects of different solvents on the synthesis of [¹⁸F]FMAU.
| Solvent | Solvent Type | β/α Anomer Ratio | Notes |
| 1,2-dichloroethane | Nonpolar | 1.23 : 1 | Previously used solvent, higher toxicity. nih.govsnmjournals.org |
| 1,4-dioxane | Nonpolar | 1.74 : 1 | Identified as the optimal solvent, less toxic, better yield and selectivity. nih.govsnmjournals.org |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar | Lower yield of desired product. nih.gov | Not ideal for the coupling reaction. nih.gov |
| N,N-dimethylformamide (DMF) | Polar | Lower yield of desired product. nih.gov | Not ideal for the coupling reaction. nih.gov |
| Tetrahydrofuran (THF) | Polar | Lower yield of desired product. nih.gov | Not ideal for the coupling reaction. nih.gov |
Structural Analysis of this compound Derivatives
The definitive structural elucidation of this compound derivatives is essential to confirm their identity and stereochemistry, which is critical for their biological activity. The two primary techniques for high-resolution structural determination are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govcreative-biostructure.com
For example, the structure of 1-mono(1H,1H,2H,2H-perfluorooctyl)-5-trifluoromethyluracil was determined by X-ray diffraction studies. researchgate.net These analytical methods are complementary; NMR can provide insights into the dynamic nature of the molecule in solution, while X-ray crystallography gives a static, high-resolution picture of the solid-state structure. nih.gov Both are crucial tools in the structural proteomics pipeline and for the characterization of novel this compound derivatives. nih.gov
Molecular and Cellular Mechanisms of Action of Arabinofuranosyluracil and Analogs
Interaction with Nucleic Acid Synthesis Pathways
Arabinofuranosyluracil (ara-U) and its analogs interfere with the synthesis of nucleic acids, a fundamental process for cell proliferation and viral replication. Their structural similarity to natural nucleosides allows them to enter and disrupt these critical cellular pathways.
Incorporation into DNA/RNA and Subsequent Inhibition
A primary mechanism by which arabinofuranosyl nucleosides exert their effects is through their incorporation into the growing chains of DNA and RNA. Once metabolized into their triphosphate forms, these analogs can be recognized by polymerases as substrates.
Research on 1-β-D-arabinofuranosyluracil (ara-U) in mouse lymphoma cells has demonstrated that the compound is incorporated into DNA through internucleotide linkages. aacrjournals.org However, this incorporation occurs at a low frequency, with an estimated one molecule of ara-U being incorporated for every 45,500 molecules of deoxythymidine. aacrjournals.org Despite the low level of incorporation, this event contributes to the disruption of DNA integrity and function. Studies on other analogs, such as cytarabine (B982) (arabinofuranosylcytosine, ara-C), which is metabolized to ara-U, show that incorporation into DNA is a key mechanism of its cytotoxic action. pharmacompass.comechemi.com The presence of the arabinose sugar instead of deoxyribose in the DNA backbone likely causes steric hindrance, distorting the helical structure and inhibiting further chain elongation.
The mechanism of action for some analogs also involves incorporation into RNA, which leads to the disruption of viral replication and other cellular processes. cymitquimica.com For instance, 2'-fluoro-arabinofuranosyluracil (FANA-U) derivatives are utilized in the synthesis of 2'-Fluoroarabinooligonucleotides (FANA), which can function as antisense oligonucleotides and siRNAs, indicating their interaction with RNA-related pathways. amerigoscientific.com
Research Findings on this compound Incorporation
| Compound | Type of Incorporation | Finding | Source |
|---|---|---|---|
| 1-β-D-Arabinofuranosyluracil (ara-U) | DNA | Incorporated at a low rate (1 molecule per 45,500 deoxythymidine molecules). | aacrjournals.org |
| Cytarabine (ara-C) | DNA | Metabolite incorporates into DNA, considered a primary mechanism of cytotoxicity. | pharmacompass.comechemi.com |
| Uracil (B121893) arabinoside (ara-U) | RNA | Mechanism can involve incorporation into RNA, disrupting viral replication. | cymitquimica.com |
Competitive Inhibition of Viral and Cellular Polymerases
The triphosphate form of ara-U, known as ara-UTP, acts as a competitive inhibitor of various DNA polymerases. In studies using L5178Y mouse lymphoma cells, ara-UTP was found to be a potent inhibitor of DNA polymerase α and RNA-directed DNA polymerase (reverse transcriptase). aacrjournals.org The inhibition was competitive with respect to deoxyuridine 5'-triphosphate and deoxythymidine 5'-phosphate. aacrjournals.org In contrast, DNA-dependent RNA polymerases I, II, and III were insensitive to ara-UTP, indicating a degree of selectivity in its action. aacrjournals.org
This inhibitory pattern is also observed with analogs of ara-U. For example, 1-β-D-arabinofuranosyl-5-fluorouracil-5'-triphosphate, the active form of ara-FU, competitively inhibits the DNA polymerase of human cytomegalovirus (HCMV) with respect to dTTP. nih.gov Similarly, the metabolite of cytarabine (ara-C) inhibits α-DNA polymerase and β-DNA polymerase, the latter being involved in DNA repair. pharmacompass.comechemi.com This inhibition of polymerases is a critical step in halting DNA synthesis and, consequently, cell division and viral replication.
Inhibitory Effects of this compound Triphosphate (ara-UTP) and Analogs on Polymerases
| Inhibitor | Enzyme | Type of Inhibition | Effect | Source |
|---|---|---|---|---|
| ara-UTP | DNA Polymerase α | Competitive | Strongly inhibits | aacrjournals.org |
| ara-UTP | RNA-directed DNA Polymerase | Competitive | Strongly inhibits | aacrjournals.org |
| ara-UTP | DNA Polymerase β | Not specified | Less sensitively affected | aacrjournals.org |
| ara-UTP | DNA-dependent RNA Polymerases I, II, III | Not applicable | Insensitive | aacrjournals.org |
| 1-β-D-arabinofuranosyl-5-fluorouracil-5'-triphosphate | HCMV DNA Polymerase | Competitive (with dTTP) | Inhibits activity | nih.gov |
Effects on Deoxyribonucleotide Triphosphate (dNTP) Pool Regulation
In addition to direct interaction with polymerases and nucleic acids, ara-U and its analogs can disrupt the delicate balance of intracellular deoxyribonucleotide triphosphate (dNTP) pools. The phosphorylation of ara-U has been observed to slightly inhibit the formation of deoxythymidine 5'-phosphate. aacrjournals.org
The effect is more pronounced with certain analogs. For instance, in human embryonic fibroblasts infected with HCMV, treatment with 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) led to a nearly 50% decrease in the size of the dTTP pool. nih.gov This reduction is attributed to the inhibition of cellular thymidylate synthetase by the monophosphate form of ara-FU. nih.gov By depleting the pool of the natural substrate (dTTP), the competitive inhibition of viral DNA polymerase by the analog's triphosphate form becomes significantly more efficient, creating a bifunctional inhibitory mechanism. nih.gov
Enzymatic Biotransformation and Phosphorylation
For this compound and its analogs to exert their biological activity, they must first be converted into their phosphorylated forms within the cell. This enzymatic biotransformation is a critical activation step, primarily initiated by cellular kinases.
Role of Cellular Thymidine (B127349) Kinase in Activation
The initial and rate-limiting step in the activation of ara-U is its phosphorylation to a monophosphate derivative, a reaction catalyzed predominantly by cellular thymidine kinase (TK). aacrjournals.orgnih.gov This has been demonstrated in various cell systems. Analogs of ara-U also rely on this activation pathway. For example, 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil (FEAU) shows a much lower affinity for cellular thymidine kinase compared to viral thymidine kinases, which contributes to its selective antiviral activity. nih.gov
The L-nucleoside analog, 2'-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), is notable for being a substrate for not only cytosolic thymidine kinase (TK1) and mitochondrial deoxypyrimidine kinase but also for deoxycytidine kinase. snmjournals.org This broad substrate specificity suggests that its antiviral activity may be less susceptible to resistance mechanisms involving the loss of a single kinase. Furthermore, another analog, 18F-FMAU, is preferentially phosphorylated by mitochondrial thymidine kinase 2 (TK2). iiarjournals.org
Formation of Monophosphates and Triphosphates
Following the initial phosphorylation by a nucleoside kinase, the resulting monophosphate is sequentially phosphorylated by other cellular kinases to form diphosphate (B83284) and, ultimately, triphosphate derivatives. Studies have confirmed that intracellularly, ara-U is converted to 1-β-d-arabinofuranosyluracil 5'-monophosphate, 1-β-d-arabinofuranosyluracil-5'-diphosphate, and 1-β-d-arabinofuranosyluracil 5'-triphosphate (ara-UTP). aacrjournals.org It is this final triphosphate form that is the primary active metabolite, directly competing with natural dNTPs for incorporation into nucleic acids and inhibition of polymerases. aacrjournals.org
Similarly, the analog L-FMAU is phosphorylated stepwise within cells to its corresponding mono-, di-, and triphosphate forms, which are responsible for its therapeutic effects. The efficient conversion to the triphosphate form is essential for the potency of these nucleoside analogs.
Enzymes Involved in the Activation of this compound and Analogs
| Compound | Activating Enzyme(s) | Metabolites Formed | Source |
|---|---|---|---|
| This compound (ara-U) | Cellular Thymidine Kinase | ara-UMP, ara-UDP, ara-UTP | aacrjournals.org |
| 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) | Cellular Thymidine Kinase | ara-FUMP, ara-FUDP, ara-FUTP | nih.gov |
| L-FMAU | Cytosolic Thymidine Kinase (TK1), Deoxycytidine Kinase, Mitochondrial Deoxypyrimidine Kinase | L-FMAU-MP, L-FMAU-DP, L-FMAU-TP | snmjournals.org |
| 18F-FMAU | Mitochondrial Thymidine Kinase 2 (TK2) | Phosphorylated derivatives | iiarjournals.org |
| FEAU | Viral and Cellular Thymidine Kinases | Phosphorylated derivatives | nih.gov |
Modulation of Cellular Pathways Beyond Nucleic Acid Synthesis
Anti-inflammatory Properties
This compound, also known as spongouridine, and its related spongonucleosides isolated from the marine sponge Tectitethya crypta have demonstrated notable anti-inflammatory activities. karger.comnih.gov A key mechanism underlying this property is the inhibition of nitric oxide (NO) production. nih.govresearchgate.netnih.gov NO is a critical signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage. nih.gov
In a study evaluating the anti-inflammatory potential of spongonucleosides, it was found that these compounds, including spongouridine, significantly inhibited the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. karger.com Spongosine, a closely related methoxyadenosine analog, exhibited the most potent effect, reducing NO production by approximately 60% at a concentration of 3 µg/mL. karger.com This inhibition of NO production is a key indicator of anti-inflammatory activity. nih.govresearchgate.net The suppression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) is a common mechanism for marine-derived anti-inflammatory compounds. nih.govresearchgate.net
Table 1: Anti-inflammatory Activity of Spongonucleosides
| Compound | Source | Mechanism of Action | Research Finding |
|---|---|---|---|
| This compound (Spongouridine) | Tectitethya crypta | Inhibition of LPS-induced nitric oxide production | Showed appreciable anti-inflammatory activity in RAW cells. karger.com |
| Spongosine | Tectitethya crypta | Inhibition of LPS-induced nitric oxide production | Demonstrated the greatest anti-inflammatory effect among tested spongonucleosides, with a ~60% reduction in NO production at 3 µg/mL. karger.com |
Analgesic and Vasodilation Properties
The analgesic and vasodilatory properties of this compound analogs, particularly spongosine, are primarily attributed to their interaction with adenosine (B11128) receptors. google.comcvpharmacology.comscispace.comcaymanchem.commdpi.comnih.gov Adenosine is a purine (B94841) nucleoside that plays a crucial role in regulating various physiological processes, including pain perception and blood vessel tone. cvpharmacology.commdpi.comnih.gov
Spongosine has been identified as an agonist for adenosine A1 and A2A receptors. google.com The activation of A1 adenosine receptors (A1ARs) is known to produce analgesic effects, while the stimulation of A2A adenosine receptors (A2AARs) leads to vasodilation. google.comcvpharmacology.commdpi.comnih.gov Spongosine has been found to be effective in animal models of neuropathic and inflammatory pain. google.com Interestingly, it exhibits these analgesic effects at concentrations well below those required to activate adenosine receptors to a degree that would cause significant cardiovascular side effects, such as bradycardia or hypotension. google.com
The vasodilatory action of spongosine is consistent with the known function of A2AAR activation in vascular smooth muscle, which leads to relaxation and an increase in blood flow. cvpharmacology.com The affinity of spongosine for rat adenosine A1 and A2A receptors has been determined, with Kd values of 340 nM and 1.4 µM, respectively. google.com In isolated guinea pig heart preparations, spongosine demonstrated EC50 values of 10 µM and 0.7 µM for the adenosine A1 and A2A receptors, respectively. google.com
Mechanisms of Selective Biological Activity in Infected vs. Uninfected Cells
A hallmark of many antiviral nucleoside analogs, including derivatives of this compound, is their selective activity in virus-infected cells compared to uninfected host cells. This selectivity is crucial for their therapeutic efficacy and is primarily achieved through differential metabolic activation.
Differential Phosphorylation and Metabolism in Target Cells
The key to the selective action of this compound and its analogs lies in the initial phosphorylation step, which is often catalyzed by a virus-encoded enzyme, such as thymidine kinase (TK). snmjournals.orgahajournals.orguah.es In uninfected cells, the host cell kinases have a much lower affinity for these nucleoside analogs, leading to minimal activation. snmjournals.orgasm.org
In cells infected with viruses like Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the viral TK efficiently phosphorylates the this compound analog to its monophosphate form. asm.orgnih.gov This initial phosphorylation is the rate-limiting step. Once the monophosphate is formed, host cell kinases can further phosphorylate it to the diphosphate and the active triphosphate metabolite. nih.gov
For instance, the uptake of the this compound analog, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), into HSV-1-infected cells is significantly elevated (around 190-fold) compared to mock-infected cells. nih.gov This increased uptake is dependent on the presence of viral TK, as it is not observed in cells infected with TK-negative HSV mutants. nih.gov
Furthermore, the extent of phosphorylation differs significantly between infected and uninfected cells, and even between different viral strains. In HSV-1-infected cells, a substantial portion of BV-araU is converted to its triphosphate form, while this conversion is much less efficient in HSV-2-infected cells. nih.gov The half-life of the active triphosphate metabolite of a related analog, arabinosyladenine (ara-A), is significantly longer in HSV-1-infected cells (9.3 hours) compared to uninfected cells (3.2 hours), leading to prolonged antiviral activity. nih.govumich.edu
This differential phosphorylation leads to a high concentration of the active drug metabolite within the infected cells, where it can selectively inhibit the viral DNA polymerase, thereby halting viral replication with minimal impact on the uninfected host cells. asm.org
Table 2: Comparative Metabolism of this compound Analogs in Infected vs. Uninfected Cells
| Compound | Cell Type | Key Enzyme | Metabolic Outcome | Significance |
|---|---|---|---|---|
| BV-araU | HSV-1-infected | Viral Thymidine Kinase | High uptake and phosphorylation to triphosphate form. nih.gov | Selective antiviral activity. |
| BV-araU | Mock-infected | Host Cellular Kinases | Low uptake and minimal phosphorylation. nih.gov | Low toxicity to uninfected cells. |
| Ara-A | HSV-1-infected | Viral/Cellular Kinases | Prolonged half-life of the active triphosphate metabolite (ara-ATP). nih.govumich.edu | Sustained inhibition of viral replication. |
| Ara-A | Uninfected | Cellular Kinases | Shorter half-life of ara-ATP. nih.govumich.edu | Less impact on host cell DNA synthesis. |
| FIAU | HSV1-tk expressing | Viral Thymidine Kinase | High intracellular accumulation due to phosphorylation. ahajournals.org | Basis for selective imaging and therapy. |
Biological Activities and Preclinical Evaluation of Arabinofuranosyluracil Derivatives
Antiviral Efficacy
Arabinofuranosyluracil derivatives have shown significant promise as antiviral agents, with activity against a variety of DNA viruses. Their mechanism of action often involves the inhibition of viral DNA synthesis, showcasing a selective targeting of viral replication processes.
Several derivatives of this compound have demonstrated marked activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).
One of the most studied compounds is 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU). BV-araU and its related compounds, such as CV-araU and IV-araU, have shown potent activity against HSV-1 in cell cultures. nih.gov The uptake of BV-araU is significantly increased in cells infected with HSV-1 and HSV-2. nih.gov Once inside the infected cells, BV-araU is phosphorylated to its active triphosphate form. nih.gov In HSV-1 infected cells, a significant portion of BV-araU is converted to this active form, which is less efficient in HSV-2 infected cells. nih.gov The antiviral efficacy of BV-araU is notably inhibited by thymidine (B127349). nih.gov
Another group of derivatives, the 5-alkyl derivatives of araU, have also been evaluated for their antiherpesviral activity. asm.org Among these, arabinosylthymine (araT) was found to be the most active, followed by 5-ethyl- and 5-propyl-araU. asm.org Notably, 5-ethyl-araU demonstrated activity comparable to the established antiviral drug 5-iododeoxyuridine (IUdR) against HSV-1, without inhibiting cell growth at high concentrations. asm.org These derivatives were effective against a clinical isolate of HSV, and their mechanism of action appears to be the selective inhibition of viral DNA synthesis. asm.org
Furthermore, 1-β-D-arabinofuranosyl-5-bromouracil was identified as being highly effective against both HSV-1 and HSV-2. nih.gov
Table 1: Antiviral Activity of this compound Derivatives Against Herpes Simplex Virus
| Compound | Virus Strain(s) | Key Findings |
| 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | HSV-1, HSV-2 | Marked activity against HSV-1; increased uptake in infected cells; phosphorylation to active triphosphate form. nih.govnih.gov |
| CV-araU, IV-araU | HSV-1 | Showed marked activity against HSV-1 in cell cultures. nih.gov |
| Arabinosylthymine (araT) | HSV-1 | Most active among the 5-alkyl derivatives tested. asm.org |
| 5-Ethyl-araU | HSV-1 | Activity comparable to IUdR against HSV-1 without significant cell growth inhibition. asm.org |
| 5-Propyl-araU | HSV-1 | Showed antiviral activity, though less potent than araT and 5-ethyl-araU. asm.org |
| 1-β-D-arabinofuranosyl-5-bromouracil | HSV-1, HSV-2 | Highly effective against both HSV-1 and HSV-2. nih.gov |
Certain this compound derivatives have shown the ability to inhibit the replication of Human Cytomegalovirus (HCMV).
Among four 1-β-D-arabinofuranosyl-5-halogenouracils tested, 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) was the most effective against HCMV. nih.gov The mechanism of action for ara-FU against HCMV is believed to be bifunctional. nih.gov Firstly, its monophosphate form inhibits cellular thymidylate synthetase, leading to a decrease in the intracellular pool of dTTP. nih.gov Secondly, the triphosphate form of ara-FU competitively inhibits HCMV DNA polymerase with respect to dTTP. nih.gov
Further studies have explored fluorinated derivatives. 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-fluorouracil (2'F-ara-FU) was found to inhibit HCMV plaque formation at lower concentrations than its 3'-fluoro counterpart. nih.gov It is suggested that the selective inhibition of HCMV replication by 2'F-ara-FU may be due to the viral DNA polymerase's ability to incorporate its triphosphate form into newly synthesized DNA, a process not observed with the host cell's DNA polymerase alpha. nih.gov
A significant area of research has been the evaluation of this compound derivatives against Hepatitis B Virus (HBV) and the related Duck Hepatitis B Virus (DHBV), which serves as an important animal model for HBV infection.
L-FMAU (1-(2-fluoro-5-methyl-β,L-arabinofuranosyl) uracil (B121893) or 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) has emerged as a potent inhibitor of both HBV and DHBV replication. researchgate.netnih.gov In vitro studies using a human hepatoma cell line that produces HBV demonstrated the potent anti-HBV activity of L-FMAU. asm.org L-FMAU was also found to be a potent inhibitor of DHBV replication in both acutely infected ducks and in primary duck hepatocyte cultures. researchgate.netnih.gov The mechanism of action of L-FMAU involves the inhibition of the viral reverse transcriptase, as its triphosphate form has been shown to inhibit the incorporation of dAMP into the viral DNA primer. nih.gov
In addition to its activity against hepadnaviruses, L-FMAU has also been identified as a potent inhibitor of Epstein-Barr Virus (EBV). researchgate.netasm.org In vitro evaluations in H1 cells confirmed its anti-EBV activity. asm.org
The antiviral potency of this compound derivatives is significantly influenced by their chemical structure.
Studies on 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)pyrimidine nucleosides revealed that L-FMAU was the most potent anti-HBV agent among the synthesized compounds, with an EC50 of 0.1 microM. nih.gov Other uracil derivatives in this series did not show significant anti-HBV activity. nih.gov Among the cytosine analogues, the parent cytosine and 5-iodocytosine (B72790) derivatives showed moderate anti-HBV activity. nih.gov
The configuration of the sugar moiety is also crucial. L-nucleosides, such as L-FMAU, have shown potent antiviral activity, sometimes with reduced toxicity compared to their D-enantiomers. asm.orgsnmjournals.org
The nature and position of substituents on the pyrimidine (B1678525) base are also critical determinants of antiviral activity. For instance, in the case of 5-alkyl derivatives of araU, the antiviral activity against HSV-1 decreased as the alkyl chain length increased, with arabinosylthymine (5-methyl) being the most active. asm.org
Activity Against Epstein-Barr Virus (EBV)
Antiproliferative and Anticancer Properties
Beyond their antiviral effects, some this compound derivatives have demonstrated antiproliferative and cytotoxic properties against cancer cells.
L-FMAU, in addition to its antiviral capabilities, has been investigated for its potential as an anticancer agent. researchgate.net The rationale for this exploration often stems from the similar enzymatic targets (e.g., polymerases) in viral replication and cancer cell proliferation.
Inhibition of Mouse Lymphoma Cell Proliferation
The compound 1-β-D-arabinofuranosyluracil (ara-U) has been shown to inhibit the proliferation of L5178Y mouse lymphoma cells. aacrjournals.orgsigmaaldrich.comacetherapeutics.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com A 50% inhibition of cell proliferation was observed at a concentration of 17 µM. aacrjournals.orgtargetmol.comtargetmol.com The inhibitory effect of ara-U on cell proliferation is cytostatic, meaning it stops the cells from dividing, at concentrations up to four times the 50% inhibitory dose. aacrjournals.org
The inhibitory effects of ara-U can be counteracted by the presence of deoxyuridine and thymidine, while uridine (B1682114) does not have a protective effect. aacrjournals.org When administered simultaneously, ara-U and 1-β-d-arabinofuranosylthymine have an additive inhibitory effect. aacrjournals.org A strong synergistic effect is observed when ara-U is combined with 1-β-d-arabinofuranosylcytosine. aacrjournals.org Interestingly, the isomer 1-β-l-arabinofuranosyluracil does not show any effect on cell growth. aacrjournals.org In ara-U-treated cells, there is an observed increase in the average cellular volume. aacrjournals.org
Studies in Leukemia Cell Lines (e.g., L1210 Cells)
The activity of this compound and its derivatives has been evaluated in various leukemia cell lines, including L1210 mouse leukemia cells. aacrjournals.orgresearchgate.netnih.gov
One derivative, 2′-fluoro-5-methyl-1-β-d-arabinofuranosyluracil, has demonstrated activity against L1210 mouse leukemia cells both in culture and in vivo. aacrjournals.org Notably, this compound is highly active against L1210 cell lines that have developed resistance to 1-β-d-arabinofuranosylcytosine (ara-C). aacrjournals.org
In studies with L1210 cells, it was found that the cells accumulated high levels of ara-CTP (the triphosphate form of ara-C) for extended periods, leading to a more significant and prolonged inhibition of DNA synthesis compared to normal tissues. nih.gov In contrast, 1-β-d-arabinofuranosyluracil was the main nucleoside found in the monophosphate nucleotide fractions from these cells. nih.gov
Phosphoramidate (B1195095) derivatives of ara-U have also been tested against a panel of myeloid leukemia cell lines, including L1210. nih.gov Both ara-U and its phosphoramidate derivatives showed generally low activity against the tested cell lines. nih.gov
A different study synthesized a series of 5-halogeno-1-(ß-L-arabinofuranosyl)uracils and tested their cytotoxicity in L1210 mouse leukemia cells. researchgate.net Among these, 5-(2-thienyl)-ara-L-uridine was identified as the most potent compound, while many other analogues were not effective at concentrations up to 200 μM. researchgate.net
Influence on DNA Synthesis in Cancer Cells
This compound and its derivatives exert their biological effects primarily by influencing DNA synthesis in cancer cells. aacrjournals.orgnih.govresearchgate.netnih.govgoogle.comnih.gov
Studies with L5178Y mouse lymphoma cells revealed that 1-β-d-arabinofuranosyluracil (ara-U) strongly reduces the incorporation of thymidine into DNA. aacrjournals.org However, it does not primarily affect RNA synthesis, polysome formation, or protein synthesis. aacrjournals.org Intracellularly, ara-U is phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate (ara-UTP) forms. aacrjournals.org The triphosphate form, ara-UTP, is a potent inhibitor of RNA-directed DNA polymerase and DNA polymerase α. aacrjournals.org It has a less sensitive effect on DNA polymerase β. aacrjournals.org The inhibition caused by ara-UTP is competitive with respect to the natural substrates for these enzymes. aacrjournals.org It's important to note that ara-U is incorporated into DNA at a very low rate. aacrjournals.org
The derivative 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) has also been studied for its role in DNA synthesis. nih.govresearchgate.netgoogle.comnih.gov Radiolabeled versions of FMAU are used in positron emission tomography (PET) imaging to visualize tumor cell proliferation and DNA synthesis. nih.govresearchgate.netgoogle.comnih.gov
Another derivative, Sorivudine (BV-araU), interferes with viral DNA synthesis after being selectively converted to its nucleotide form by a viral-specific thymidine kinase. medchemexpress.com
The table below summarizes the inhibitory effects of various this compound derivatives on DNA polymerases.
| Compound | DNA Polymerase α Inhibition | DNA Polymerase β Inhibition | RNA-directed DNA Polymerase Inhibition |
| ara-UTP | Strong | Less Sensitive | Strong |
Neurotoxicity and Other Adverse Biological Effects
While some derivatives of this compound show promise in preclinical studies, neurotoxicity has been a significant concern with certain compounds.
The thymidine analogue 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) was initially developed as an antiviral drug. nih.govresearchgate.net However, during a phase I clinical trial for herpes simplex virus infection, patients experienced neurotoxicity at the pharmacological dose, which led to the withdrawal of FMAU from further trials for this indication. nih.govresearchgate.net
Another derivative, 1-β-d-arabinofuranosylthymine (ara-T), showed antiviral activity in monkeys infected with simian varicella virus. capes.gov.br However, treatment with ara-T was associated with marked signs of neurotoxicity, including chromatolysis and pyknosis of neurons and pyknotic nuclei in glial cells. capes.gov.br This neurological impairment was persistent in the affected animals. capes.gov.br In contrast, no apparent toxicity was observed in monkeys treated with BV-ara-U. capes.gov.br
Advanced Research Applications and Methodologies Involving Arabinofuranosyluracil
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in the body. Arabinofuranosyluracil analogues have been successfully developed as PET tracers for a variety of applications, from oncology to gene therapy monitoring.
Development of ¹¹C- and ¹⁸F-Radiolabeled Tracers (e.g., FMAU, FEAU)
The development of radiolabeled this compound analogues, particularly with Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F), has been a significant advancement in PET imaging. nih.govresearchgate.net These isotopes have favorable decay characteristics for PET imaging. acs.org
¹⁸F-FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil) : Initially developed as an antiviral drug, FMAU was later repurposed as a PET tracer for imaging cancer. nih.govresearchgate.net The synthesis of [¹⁸F]FMAU has been a focus of research to improve its clinical-grade production. nih.gov Various synthetic methods have been explored, including direct fluorination and nucleophilic radiofluorination, with radiochemical yields and purity being key optimization parameters. acs.orgnih.govnih.gov The half-life of ¹⁸F (approximately 110 minutes) allows for multi-step synthesis and longer imaging protocols. acs.org
¹¹C-FMAU (2'-fluoro-5-[¹¹C]methyl-1-β-D-arabinofuranosyluracil) : FMAU has also been labeled with ¹¹C to serve as a PET agent for studying cellular proliferation. researchgate.netsnmjournals.org
¹⁸F-FEAU (2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil) : This analogue has emerged as a promising tracer, particularly for imaging reporter gene expression. nih.govsnmjournals.org The synthesis of [¹⁸F]FEAU is a multi-step procedure, but it provides good radiochemical yields and high purity. snmjournals.org
Other ¹⁸F-labeled pyrimidine (B1678525) nucleoside analogues that have been developed and studied for PET imaging include:
[¹⁸F]FIAU (2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-β-D-arabinofuranosyluracil) snmjournals.orgnih.gov
[¹⁸F]FFAU (2'-deoxy-2'-[¹⁸F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil) nih.govsnmjournals.org
[¹⁸F]FCAU (2'-deoxy-2'-[¹⁸F]fluoro-5-chloro-1-β-d-arabinofuranosyluracil) nih.govnih.gov
[¹⁸F]FBAU (1-(2′-deoxy-2′-¹⁸F-fluoro-1-β-d-arabinofuranosyl)-5-bromouracil) nih.govsnmjournals.org
Interactive Data Table: Radiolabeled this compound Tracers for PET Imaging
| Tracer | Full Name | Isotope | Primary Application | Key Characteristics |
| [¹⁸F]FMAU | 2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil | ¹⁸F | Tumor proliferation imaging, DNA synthesis imaging | Incorporated into DNA, low uptake in bone marrow. nih.govacs.orgnih.gov |
| [¹¹C]FMAU | 2'-fluoro-5-[¹¹C]methyl-1-β-D-arabinofuranosyluracil | ¹¹C | Tumor proliferation imaging | Shorter half-life than ¹⁸F. snmjournals.org |
| [¹⁸F]FEAU | 2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil | ¹⁸F | Reporter gene expression imaging | High selectivity for HSV1-tk. nih.govsnmjournals.org |
| [¹⁸F]FIAU | 2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-β-D-arabinofuranosyluracil | ¹⁸F | Reporter gene expression imaging | Substrate for both TK1 and HSV1-tk. nih.govnih.gov |
| [¹⁸F]FFAU | 2'-deoxy-2'-[¹⁸F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil | ¹⁸F | Reporter gene expression imaging | High uptake in HSV1-tk expressing tumors. snmjournals.orgsnmjournals.org |
Imaging of Tumor Cell Proliferation and DNA Synthesis
A key application of radiolabeled this compound analogues is the non-invasive imaging of tumor cell proliferation and DNA synthesis. nih.govresearchgate.net These tracers act as thymidine (B127349) analogues and are incorporated into the DNA of dividing cells. snmjournals.orgnih.gov
[¹⁸F]FMAU, in particular, has been extensively studied for this purpose. nih.govnih.gov It is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated in cancer cells, and subsequently incorporated into DNA. nih.govnih.gov This mechanism allows for the visualization of tumors with high proliferative activity. nih.govnih.gov PET studies with [¹⁸F]FMAU have successfully visualized a variety of cancers, including breast, brain, lung, and prostate cancer. nih.govurotoday.comurotoday.com An advantage of [¹⁸F]FMAU is its low uptake in normal bone marrow, which can improve the detection of metastases in the bone. nih.govsnmjournals.org
While both [¹⁸F]FMAU and another thymidine analog, [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), are used to image proliferation, they have different properties. [³] [¹⁸F]FMAU is incorporated into DNA, whereas [¹⁸F]FLT is not. acs.org However, [¹⁸F]FMAU is also a substrate for the mitochondrial enzyme thymidine kinase 2 (TK2), which can lead to background uptake in normal tissues. nih.gov
Assessment of Treatment Response in Cancer
PET imaging with this compound derivatives can be a valuable tool for assessing the effectiveness of cancer treatments. nih.govsnmjournals.org By measuring changes in tracer uptake before and after therapy, clinicians can monitor the response of tumors to treatment. A decrease in tracer accumulation suggests a reduction in tumor cell proliferation and a positive response to therapy. snmjournals.org
Studies have shown that [¹⁸F]FMAU PET can monitor the therapeutic efficacy in animal tumor models. snmjournals.org For instance, in mice with sarcoma treated with a chemotherapeutic agent, a significant drop in the tumor-to-muscle ratio of [¹⁸F]FMAU uptake was observed, indicating a successful treatment response. snmjournals.org This suggests that the retention of [¹⁸F]FMAU in tumor cells can be a direct indicator of tumor proliferation and can be used to evaluate treatment outcomes. snmjournals.org
Evaluation of Reporter Gene Expression
Reporter gene imaging is a powerful technique used to non-invasively monitor the location and activity of gene expression in living subjects. nih.govcambridge.org The herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene is a widely used reporter gene. snmjournals.orgresearchgate.net When cells are engineered to express HSV1-tk, they can selectively phosphorylate and trap specific radiolabeled probes, such as this compound analogues. nih.govsnmjournals.org
[¹⁸F]FEAU has been identified as a particularly promising radiotracer for imaging HSV1-tk gene expression due to its high accumulation and selectivity in cells expressing the gene. nih.govsnmjournals.org It has shown superior characteristics compared to other probes like [¹⁸F]FHBG and [¹²⁴I]FIAU in certain models. snmjournals.org Pyrimidine nucleoside analogues like [¹⁸F]FMAU, [¹⁸F]FFAU, and [¹⁸F]FIAU have also been successfully used for imaging HSV1-tk expression. nih.govnih.govsnmjournals.org However, since [¹⁸F]FMAU and [¹⁸F]FIAU are also substrates for the endogenous human thymidine kinase 1 (TK1), their uptake reflects a combination of reporter gene expression and cellular proliferation. nih.gov
This technology has significant implications for monitoring gene therapy, allowing researchers to visualize the delivery and expression of therapeutic genes in real-time. ahajournals.orgahajournals.orgnih.gov
Biodistribution Studies of Radiolabeled Analogs
Understanding the biodistribution of radiolabeled this compound analogs is crucial for their clinical application. Biodistribution studies determine how these tracers are taken up, distributed, and cleared from the body.
In human studies with [¹⁸F]FMAU, high uptake was observed in the liver and kidneys, reflecting metabolism and excretion. nih.gov Conversely, low uptake was seen in the brain, pelvis, and thorax, with the exception of the heart. nih.gov Blood clearance of [¹⁸F]FMAU is rapid, with about 95% of the activity cleared from the blood within 10 minutes after injection. nih.gov
In animal models, the biodistribution of [¹⁸F]FMAU showed increased uptake in proliferating tissues like the small intestine and bone marrow. nih.gov Studies with other analogs like [¹⁸F]FBAU also showed high uptake in proliferative organs. snmjournals.org The biodistribution of [¹⁸F]FEAU has been shown to have lower abdominal background activity in mice and rats compared to other tracers, which is an advantageous characteristic for imaging. snmjournals.org
Interactive Data Table: Biodistribution of [¹⁸F]FMAU in Humans
| Organ/Tissue | Standardized Uptake Value (SUV) Range/Mean | Notes |
| Active Tumors | 1.28 - 4.42 | Varies by cancer type (breast, brain, lung, prostate). nih.gov |
| Normal Bone Marrow | Mean SUV 0.7 | Low uptake allows for visualization of bone metastases. nih.gov |
| Liver | 10.07 - 20.88 | High physiological uptake due to metabolism. nih.gov |
| Kidneys | 7.18 - 15.66 | High physiological uptake due to excretion. nih.gov |
| Heart | 3.36 - 8.78 | Increased uptake observed. nih.gov |
| Urinary Bladder | Mean SUV 2.03 | Relatively low uptake. nih.gov |
Gene Therapy and Gene Delivery Systems
This compound derivatives play a crucial role in the field of gene therapy, primarily as imaging agents to monitor the success of gene delivery. snmjournals.orgsnmjournals.org In many gene therapy strategies, a therapeutic gene is delivered to target cells along with a "reporter gene," such as the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. nih.gov
The expression of the HSV1-tk gene can be non-invasively visualized using PET imaging with radiolabeled this compound analogs like [¹⁸F]FEAU or [¹⁸F]FFAU. nih.govsnmjournals.org This allows researchers and clinicians to:
Confirm that the gene has been successfully delivered to the target tissue.
Determine the location and extent of gene expression.
Monitor the duration of gene expression over time.
This ability to "see" gene expression is critical for optimizing gene delivery vectors and treatment protocols. nih.gov Furthermore, the HSV1-tk gene itself can function as a "suicide gene." nih.gov Cells expressing this gene can be selectively killed by administering a prodrug like ganciclovir, providing a safety mechanism for gene therapy applications. researchgate.net The use of this compound-based PET imaging in conjunction with HSV1-tk reporter/suicide gene systems represents a powerful platform for advancing the clinical translation of gene therapies. snmjournals.org
Incorporation into Oligonucleotides for Antisense Applications
The development of antisense oligonucleotides (ASOs) as therapeutic agents that can modulate gene expression has been a significant focus of research. genelink.comfupress.net The core principle of antisense technology relies on the sequence-specific binding of a short, synthetic oligonucleotide to a target mRNA molecule. genelink.com This binding can physically obstruct the cellular machinery involved in translation or, in many cases, trigger the degradation of the mRNA target by cellular enzymes like RNase H. genelink.comoaepublish.com
A primary challenge in the design of effective ASOs is ensuring their stability against degradation by cellular nucleases and achieving high binding affinity for their target RNA. genelink.com Unmodified oligonucleotides are rapidly broken down in a biological environment. genelink.com Chemical modifications are therefore essential, and the incorporation of this compound, particularly its 2'-fluoro derivative (2'-F-araU), into ASOs has emerged as a valuable strategy. mdpi.comgenelink.com These modifications enhance the therapeutic potential of ASOs by improving their pharmacokinetic and pharmacodynamic properties.
The substitution of the 2'-hydroxyl group with a fluorine atom in the arabino configuration (2'-fluoroarabinonucleic acid or FANA) significantly increases the oligonucleotide's resistance to nuclease degradation. mdpi.comvulcanchem.com Oligonucleotides containing 2'-fluoro modifications have demonstrated substantially longer integrity in human serum compared to their unmodified counterparts. vulcanchem.com This enhanced stability is crucial for maintaining the therapeutic concentration of the ASO in vivo.
Furthermore, the incorporation of 2'-F-araU and other 2'-fluoroarabinonucleosides increases the thermal stability of the duplex formed between the ASO and its target RNA. genelink.comnih.gov The fluorine atom, being highly electronegative, influences the sugar pucker conformation to favor an RNA-like C3'-endo conformation, which is conducive to forming a stable A-form helix upon hybridization with RNA. genelink.com This results in a higher melting temperature (Tm) of the ASO:RNA duplex, indicating stronger binding affinity. genelink.comtrilinkbiotech.com For instance, each incorporation of a 2'-F RNA monomer can increase the Tm of a duplex with RNA by approximately 1.8°C. genelink.com Some research indicates that specific sequences, such as those with a 5'-uridine-purine-3' step, can create favorable C-H···F-C bonding, further enhancing binding affinity. mdpi.com
| Modification Type | Effect on Duplex Stability (Tm vs. RNA target) | Nuclease Resistance | RNase H Activity |
| Unmodified DNA | Baseline | Low | Yes |
| Phosphorothioate (PS) | Slightly Decreased | High | Yes |
| 2'-O-Methyl RNA (2'-OMe) | Increased | High | No |
| 2'-Fluoroarabino Nucleic Acid (FANA) | Increased genelink.com | High mdpi.comvulcanchem.com | Yes oaepublish.comgenelink.com |
| Locked Nucleic Acid (LNA)/Bridged Nucleic Acid (BNA) | Highly Increased rikengenesis.jp | Very High rikengenesis.jp | No (in fully modified strands) |
This table provides a comparative overview of common oligonucleotide modifications.
A key mechanism of action for many successful ASOs is the recruitment of RNase H, an endogenous nuclease that specifically cleaves the RNA strand of a DNA:RNA heteroduplex. oaepublish.comresearchgate.net This leads to the destruction of the target mRNA, effectively silencing the expression of the encoded protein. oaepublish.com While some chemical modifications can improve stability and affinity, they may also abolish RNase H activity. For example, oligonucleotides fully modified with 2'-O-methyl (2'-OMe) RNA or Locked Nucleic Acid (LNA) are not substrates for RNase H. oaepublish.com
In contrast, oligonucleotides containing arabinonucleic acids (ANA) and their 2'-fluoro derivatives (FANA) have been shown to form duplexes with RNA that are recognized and cleaved by RNase H. genelink.comingentaconnect.comresearchgate.net This property makes this compound-modified oligonucleotides, often used in "gapmer" designs where a central block of RNase H-competent nucleotides is flanked by modified nucleotides, particularly valuable for developing potent antisense therapeutics. researchgate.net
Nucleoside Analogs as Substrates for Genetic Engineering
The unique structure of this compound analogs makes them valuable tools in genetic engineering, where they serve as substrates for specifically engineered enzymes. This approach is central to various advanced biotechnological and medical applications, from molecular imaging to the enzymatic synthesis of complex molecules.
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to monitor biological processes in vivo. In the context of gene and cell-based therapies, PET reporter gene (PRG) imaging allows for the tracking of therapeutic cells or the monitoring of gene expression. nih.govdiagnosticimaging.com This system relies on a reporter gene, which encodes an enzyme, and a radiolabeled reporter probe, which is a substrate for that enzyme. nih.gov
A prominent example involves the use of engineered nucleoside kinases that can phosphorylate radiolabeled this compound analogs. nih.gov The Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) is a widely used reporter gene because it can phosphorylate a broader range of nucleoside analogs than human kinases. nih.govsnmjournals.org However, for applications in human therapy, using a human-derived enzyme is preferable to minimize immunogenicity. nih.gov
Researchers have successfully engineered human thymidine kinase 2 (TK2) to efficiently phosphorylate 2'-deoxy-2'-18F-5-methyl-1-β-L-arabinofuranosyluracil (L-18F-FMAU), an analog of this compound. nih.gov Through structure-guided enzyme engineering, a double mutant of human TK2 (TK2-N93D/L109F) was created that showed enhanced phosphorylation of L-18F-FMAU while having lower activity for endogenous nucleosides. nih.gov This specificity is critical as it ensures that the reporter probe is primarily trapped within the cells expressing the engineered enzyme, providing a clear imaging signal, without perturbing normal cellular nucleotide metabolism. nih.gov Similarly, human deoxycytidine kinase (dCK) has been engineered to be more selective for L-nucleoside analogues like L-FMAU for PET imaging applications. acs.org
| Engineered Enzyme | This compound Analog Substrate | Application | Key Research Finding |
| Human Thymidine Kinase 2 (TK2-N93D/L109F) | 2'-deoxy-2'-18F-5-methyl-1-β-L-arabinofuranosyluracil (L-18F-FMAU) nih.gov | PET Reporter Gene Imaging nih.gov | The engineered enzyme efficiently phosphorylates the non-natural L-nucleoside analog, enabling sensitive in vivo imaging of reporter gene expression. nih.gov |
| Human Deoxycytidine Kinase (dCK) variants | 1-(2'-fluoro-5-methyl-β-L-arabinofuranosyl) uracil (B121893) (L-FMAU) acs.org | PET Reporter Gene Imaging acs.org | Computational design and engineering created dCK variants with improved selectivity for L-nucleoside analogues over natural D-nucleosides. acs.org |
| E. coli Purine (B94841) Nucleoside Phosphorylase (PNP) | α-D-arabinofuranose 1-phosphate researchgate.net | Chemoenzymatic Synthesis researchgate.net | Recombinant PNP catalyzes the synthesis of arabinofuranosyl purine nucleosides, demonstrating the utility of engineered enzymes in producing complex molecules. researchgate.net |
| Thermotoga maritima Nucleoside Kinases | This compound (araUrd) chemrxiv.org | Biocatalytic Nucleotide Synthesis chemrxiv.org | Kinases from extremophiles show broad substrate scope, accepting modified nucleosides like araUrd for the synthesis of nucleotide analogs. chemrxiv.org |
This table highlights specific examples of engineered enzymes and their this compound analog substrates.
Genetic engineering is also employed to create novel biocatalysts for the synthesis of nucleoside analogs that are difficult to produce through traditional chemical methods. conicet.gov.armdpi.com Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible synthesis of nucleosides from a sugar-1-phosphate and a nucleobase. nih.gov By using genetically engineered NPs, such as recombinant E. coli purine nucleoside phosphorylase (PNP), researchers can synthesize various arabinofuranosyl nucleosides. researchgate.net For instance, α-D-arabinofuranose 1-phosphate can be used as a universal substrate to produce compounds like fludarabine (B1672870) and nelarabine. researchgate.net
Furthermore, the field of directed evolution allows for the tailoring of enzyme properties for specific tasks. harvard.edu Techniques like compartmentalized self-replication (CSR) can be used to evolve polymerases and kinases with novel functions, such as the ability to accept and process unnatural substrates like this compound triphosphates. harvard.eduuci.edufrontiersin.org By applying selective pressure in a laboratory setting, enzymes can be evolved to incorporate these modified nucleotides into nucleic acid chains, opening up new possibilities in synthetic biology and diagnostics. uci.eduescholarship.org This approach has been used to engineer DNA polymerases that can synthesize xeno-nucleic acids (XNAs), which are polymers containing non-natural sugar moieties, thereby expanding the chemical diversity of genetic material. escholarship.org
Future Directions and Unexplored Research Avenues
Elucidation of Broader Biological Activities and Signaling Pathway Interactions
The primary mechanism of many arabinofuranosyluracil analogs involves the disruption of DNA synthesis. However, the full spectrum of their biological activities and the intricate signaling pathways they modulate are not completely understood. Future research must delve deeper into these interactions to uncover novel therapeutic applications and to better predict cellular responses.
A key area of investigation is the potential link between the metabolism of this compound analogs and other major cellular signaling networks. For instance, preclinical studies using 2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU) have suggested a possible association between androgen signaling and thymidine (B127349) metabolism. nih.gov In a study with non-tumor-bearing male mice, a statistically significant difference in [¹⁸F]FMAU uptake was observed in the liver, heart, and muscle tissues depending on the presence or absence of androgen, hinting that androgen levels may control mitochondrial functions involving thymidine kinase 2. nih.gov This observation opens up the unexplored avenue of how hormonal signaling might influence the efficacy or biodistribution of these analogs, which could have profound implications for treating hormone-sensitive cancers.
Furthermore, beyond the direct inhibition of DNA polymerases, the downstream consequences of incorporating these analogs into DNA are not fully mapped. Research should aim to identify the specific cellular stress responses, cell cycle checkpoints, and apoptotic pathways that are activated. Understanding how cells sense and respond to the DNA damage caused by these compounds could reveal new targets for combination therapies and provide insights into mechanisms of selective toxicity. mdpi.com Investigating the broader enzymatic interactions is also crucial; while thymidine kinase is a known target, exploring interactions with other kinases, phosphatases, and metabolic enzymes could reveal unexpected biological activities. mdpi.commdpi.com
Design and Synthesis of Novel this compound Analogs with Enhanced Selectivity
The development of novel analogs of this compound with improved properties remains a cornerstone of future research. The goals of synthetic efforts include enhancing antiviral or anticancer potency, increasing selectivity for viral or cancer-specific enzymes, improving pharmacokinetic profiles, and overcoming drug resistance.
Researchers have successfully synthesized a variety of analogs by modifying the uracil (B121893) base and the arabinose sugar. For example, 5-alkyl (ethyl, propyl, isopropyl, butyl) and 5-allyl analogs of this compound (araU) have been created and evaluated for their antiviral activities. nih.gov Among these, 5-Allyl-araU demonstrated moderate but specific activity against herpes simplex type 1 virus. nih.gov
A significant area of analog design has focused on creating radiolabeled versions for diagnostic imaging, particularly for Positron Emission Tomography (PET). acs.orgmdpi.com Analogs such as 2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU) have been developed as tracers for imaging cellular proliferation. researchgate.netresearchgate.net The synthesis of these compounds has been progressively optimized, for instance, by using microwave-assisted methods to reduce reaction times and improve yields, making them more suitable for clinical production. researchgate.net Future design efforts could focus on creating theranostic pairs—analogs that can be used for both diagnosis (with a PET isotope) and therapy (with a therapeutic radionuclide).
Future synthetic strategies could also involve creating prodrugs or conjugates to improve delivery and targeting. For example, conjugating this compound derivatives to molecules like polyethylene (B3416737) glycol (PEG) or ligands that bind to specific cell surface receptors could enhance drug delivery to tumor sites while minimizing systemic exposure. mdpi.com
Table 1: Examples of Synthesized this compound Analogs and their Research Focus
| Analog Name | Modification | Primary Research Focus | Reference(s) |
|---|---|---|---|
| 5-Allyl-araU | Substitution at the 5-position of the uracil base | Antiviral activity against herpes simplex virus | nih.gov |
| 2'-Deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU) | Fluorine-18 (B77423) substitution at the 2' position and methyl group at the 5' position | PET imaging of cellular proliferation and reporter gene expression | acs.orgresearchgate.net |
| 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU) | Fluoro group at the 2' position and ethyl group at the 5' position | Antiviral activity against herpes simplex virus | researchgate.net |
| Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil, L-FMAU) | L-configuration of the sugar moiety | Antiviral activity against Hepatitis B Virus (HBV) | asm.org |
Advanced Preclinical and Translational Studies for Therapeutic Development
Translating promising this compound analogs from the laboratory to the clinic requires rigorous preclinical and translational research. acs.org A major application in this area is the use of radiolabeled analogs, such as [¹⁸F]FMAU, as PET tracers for non-invasive in vivo imaging. acs.orgresearchgate.net These imaging studies are crucial for evaluating cellular proliferation in various cancers, including breast and prostate carcinoma, and for monitoring the response to therapy. acs.orgresearchgate.net
Preclinical studies have demonstrated the potential of [¹⁸F]FMAU to track cell proliferation and even to serve as a reporter for gene therapy applications. researchgate.net The ability of [¹⁸F]FMAU to be incorporated into DNA gives it an advantage over other thymidine analogs like [¹⁸F]FLT. acs.org Future preclinical work should expand the range of cancer models tested and explore the utility of these tracers for different therapeutic contexts, such as immunotherapy and targeted radionuclide therapy. nih.govsnmjournals.org
The successful translation of these agents into clinical practice is a key future direction. acs.orgahajournals.org This involves optimizing radiolabeling procedures to ensure they are suitable for clinical-grade production, for example by replacing potentially toxic solvents like 1,2-dichloroethane (B1671644) with safer alternatives such as 1,4-dioxane (B91453). acs.orgresearchgate.net Furthermore, robust preclinical data packages are necessary to support Investigational New Drug (IND) applications. acs.org As cell-based therapies become more common, imaging techniques that can track the infused cells in vivo will be critical for optimizing efficacy and managing toxicity, representing a significant opportunity for this compound-based reporter gene imaging systems. snmjournals.org
Investigation of Resistance Mechanisms and Strategies to Overcome Them
A significant hurdle in the long-term use of nucleoside analogs, including this compound derivatives, is the development of drug resistance. thieme-connect.com Understanding the molecular basis of resistance is critical for designing effective, long-lasting therapeutic strategies.
In the context of antiviral therapy for chronic hepatitis B (HBV), resistance to L-nucleosides like Clevudine (L-FMAU) often arises from specific mutations in the viral reverse transcriptase (polymerase) enzyme. thieme-connect.comasm.org Studies have identified mutations in conserved regions of the polymerase active site that reduce the affinity of the enzyme for the drug, thereby diminishing its inhibitory effect. asm.orgasm.org For example, mutations in the YMDD motif of the HBV polymerase are commonly associated with resistance to lamivudine (B182088) and can confer cross-resistance to other L-nucleosides. asm.orgasm.org
Table 2: Key Viral Polymerase Mutations Associated with Resistance
| Virus | Drug Class | Key Resistance Mutation(s) | Consequence | Reference(s) |
|---|---|---|---|---|
| Hepatitis B Virus (HBV) | L-nucleosides (e.g., Lamivudine, Clevudine) | rtM204I/V (YMDD motif) | Confers resistance to lamivudine and cross-resistance to other L-nucleosides. | thieme-connect.comasm.org |
| Hepatitis B Virus (HBV) | Famciclovir | L526M | Confers cross-resistance to L-FMAU (Clevudine). | asm.org |
| Woodchuck Hepatitis Virus (WHV) | Lamivudine, L-FMAU | Mutations in B and C regions of polymerase | Emergence of multidrug-resistant variants. | asm.org |
Future research must focus on prospectively identifying potential resistance mutations for new this compound analogs. This can be achieved through in vitro selection experiments and structural modeling of the drug-target interaction. A crucial strategy to overcome resistance is the development of analogs that are effective against known resistant strains or that have a higher barrier to resistance. mdpi.com Another key approach is the exploration of combination therapies, where drugs with different resistance profiles are used together to suppress viral replication more effectively and prevent the emergence of resistant mutants. asm.orgthieme-connect.com
In cancer therapy, resistance can arise through various mechanisms, including decreased activity of activating enzymes like deoxycytidine kinase (DCK) or increased activity of inactivating enzymes such as cytidine (B196190) deaminase. mdpi.comresearchgate.net Future studies should investigate these resistance pathways in detail for specific this compound analogs and explore strategies to circumvent them, such as co-administering enzyme inhibitors or designing analogs that are poor substrates for inactivating enzymes.
Exploration of Combination Therapies with this compound Derivatives
Combining this compound derivatives with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and broaden the therapeutic window. nih.gov The rationale for combination therapy is often based on synergistic or additive effects through the targeting of different cellular or viral pathways. iiarjournals.org
In antiviral therapy, particularly for HBV, the concept of combining nucleoside analogs is driven by the need to achieve profound viral suppression and prevent the selection of drug-resistant mutants. thieme-connect.comnih.gov For instance, the combination of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine with vidarabine (B1017) was found to be more effective in reducing mortality in mice with herpes simplex virus encephalitis than either drug alone. nih.gov Future research should systematically evaluate combinations of newer this compound analogs with other direct-acting antivirals and potentially with immune-modulating agents to develop highly active and durable treatment regimens. thieme-connect.comkoreamed.org
In cancer chemotherapy, this compound analogs like cytarabine (B982) (ara-C) are frequently used in combination protocols. iiarjournals.org Pre-treatment with 5-fluorodeoxyuridine (5-FdUrd) has been shown to enhance the accumulation and cytotoxicity of ara-C in leukemia cells. iiarjournals.org This has led to the design of novel heterodinucleoside phosphates that chemically link 5-FdUrd and ara-C, representing a new class of combination drugs designed to circumvent resistance and potentially allow for oral administration. iiarjournals.org Research into combining this compound derivatives with targeted therapies, such as kinase inhibitors or agents that block anti-apoptotic pathways, is a rich area for future exploration. mdpi.com Understanding the molecular interactions that lead to synergy will be key to designing rational and effective combination treatments for various cancers. mdpi.comiiarjournals.org
Q & A
Q. What are the established analytical methods for quantifying Arabinofuranosyluracil in biological matrices, and what validation parameters are critical for ensuring accuracy?
Q. What is the known mechanism of action of this compound in modulating the cytotoxicity of arabinonucleosides, and what in vitro models have been used to validate this?
Methodological Answer: this compound acts as a competitive inhibitor of deoxycytidine kinase, reducing the phosphorylation and activation of arabinofuranosylcytosine (ara-C). Studies in PPLO-contaminated L5178Y murine leukemia cells demonstrated its role in metabolic interference. Researchers should replicate these findings using cytotoxicity assays (e.g., MTT or clonogenic survival) under controlled culture conditions (5% CO₂, 37°C) and validate results via western blotting for phosphorylation markers .
Advanced Research Questions
Q. How can researchers design experiments to investigate synergistic effects between this compound and other antimetabolites while controlling for confounding variables like mycoplasma (PPLO) contamination?
Methodological Answer: Use a factorial design to test combinations (e.g., this compound + gemcitabine) across multiple cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer). Include negative controls (untreated cells) and contamination checks via PCR. To mitigate PPLO interference, treat cultures with plasmocin (25 µg/mL) prophylactically. Analyze synergy via the Chou-Talalay combination index (CI <1 indicates synergy). Report statistical significance using ANOVA with post-hoc Tukey tests (α=0.05) .
Q. What methodological considerations are essential when reconciling contradictory findings regarding this compound's role in metabolic interference across different cell lines?
Methodological Answer: Conduct systematic reviews with meta-analyses to assess heterogeneity. Variables like cell-specific expression of nucleoside transporters (hENT1, hCNT3) or enzymatic activity (deoxycytidine deaminase) may explain discrepancies. Validate hypotheses using CRISPR-edited cell lines (e.g., knockouts for hENT1). Employ dose-response curves (0.1–100 µM) and quantify intracellular metabolites via LC-MS. Address contradictions by adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing follow-up studies .
Methodological Guidelines for Data Presentation
- Tables : Use Microsoft Word tables with Roman numerals (e.g., Table I). Include footnotes for abbreviations (e.g., "aPPLO: pleuropneumonia-like organisms"). Report means ± SD (n=3) and justify significant digits (e.g., 0.5 µM vs. 0.500 µM) .
- Statistical Reporting : Specify p-values (e.g., p<0.01) and avoid vague terms like "significant" without statistical backing. Use mixed-effects models for longitudinal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
